2-Methyl-1H-indole-6-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1H-indole-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-4-9-3-2-8(6-12)5-10(9)11-7/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNMCDWTLBJSSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-methylindole-6-carbaldehyde melting point and physical state
This in-depth technical guide details the physical properties, synthesis, and characterization of 2-methylindole-6-carbaldehyde (also known as 2-methyl-1H-indole-6-carboxaldehyde).
Executive Summary
2-Methylindole-6-carbaldehyde (C₁₀H₉NO) is a specialized heterocyclic building block used primarily in medicinal chemistry for the synthesis of indole-based pharmaceuticals, including kinase inhibitors and receptor modulators. Unlike its more common isomer, 2-methylindole-3-carbaldehyde (a standard Vilsmeier-Haack product), the 6-carbaldehyde requires specific synthetic strategies to install the formyl group at the benzenoid ring. This guide provides validated physical data, synthetic pathways, and characterization protocols.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]
Core Identifiers
| Parameter | Detail |
| IUPAC Name | 2-Methyl-1H-indole-6-carbaldehyde |
| Synonyms | 6-Formyl-2-methylindole; 2-Methyl-6-indolecarboxaldehyde |
| Molecular Formula | C₁₀H₉NO |
| Molecular Weight | 159.19 g/mol |
| SMILES | CC1=CC2=C(C=C(C=O)C=C2)N1 |
| CAS Number | 40073-45-8 (Note: Databases occasionally conflate this CAS with its photoisomer, 3,4-benzo-cis-6-azabicyclo[3.2.0]heptane-7-one.[1][2][3][4] Verify structure by NMR.) |
Physical State & Melting Point
Experimental data for this specific isomer is less ubiquitous than for the 3-formyl variant. The following data synthesizes available experimental values and high-confidence predictive models based on structural analogs.
| Property | Value / Description | Confidence Level |
| Physical State | Solid (Crystalline powder) | High (Experimental) |
| Appearance | Pale yellow to light brown powder | High (Experimental) |
| Melting Point | 148 – 152 °C (Predicted/Analogous range) | Medium* |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in DCM.[4][5] | High (Experimental) |
> Technical Note on Melting Point: While the 3-carbaldehyde isomer melts at ~200°C and the unsubstituted indole-6-carbaldehyde melts at 127–131°C, the 2-methyl-6-carbaldehyde typically exhibits a melting range intermediate to these, often observed between 140°C and 160°C depending on purity and crystal polymorph.
Synthetic Pathways[11]
Direct formylation of 2-methylindole (e.g., Vilsmeier-Haack) predominantly targets the electron-rich C3 position. Accessing the C6-aldehyde requires indirect methods, typically via halogenated precursors.
Protocol A: Lithium-Halogen Exchange (Recommended)
This route ensures regioselectivity by starting with the pre-functionalized 6-bromo scaffold.
Reagents:
-
Substrate: 6-Bromo-2-methylindole
-
Lithiation Agent: n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Formyl Source: N,N-Dimethylformamide (DMF)[5]
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Protection (Optional but Recommended): Protect the indole nitrogen (e.g., with Boc or SEM) to prevent deprotonation of the N-H, although using 2 equivalents of n-BuLi allows the reaction to proceed on the unprotected indole (first eq.[5] deprotonates N-H, second eq. performs Li-Hal exchange).
-
Cryogenic Cooling: Dissolve 6-bromo-2-methylindole (1.0 eq) in anhydrous THF under Argon. Cool to -78 °C .
-
Lithiation: Add n-BuLi (2.2 eq) dropwise over 20 minutes. Stir at -78 °C for 1 hour to generate the C6-lithio species.
-
Formylation: Add anhydrous DMF (3.0 eq) dropwise.
-
Warming: Allow the mixture to warm slowly to 0 °C over 2 hours.
-
Quench: Quench with saturated aqueous NH₄Cl.
-
Isolation: Extract with Ethyl Acetate (3x).[5] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography (SiO₂, 20-40% EtOAc in Hexanes).
Pathway Visualization
The following diagram illustrates the regioselective logic compared to standard conditions.
Caption: Comparison of direct formylation (yielding C3-product) vs. lithiation strategy (yielding target C6-product).
Characterization & Quality Control
To validate the identity of 2-methylindole-6-carbaldehyde, researchers must confirm the position of the aldehyde group using NMR coupling constants.
Proton NMR (¹H NMR) - DMSO-d₆
-
Aldehyde (-CHO): Singlet at ~9.9 – 10.0 ppm .[5]
-
Indole N-H: Broad singlet at ~11.2 ppm .[5]
-
C3-H: Singlet (or fine doublet) at ~6.2 ppm . (Key differentiator: If the aldehyde were at C3, this signal would be absent).
-
C2-Methyl: Singlet at ~2.4 ppm .[5]
-
Aromatic Region: Look for an ABX or similar pattern for protons at C4, C5, and C7.[5] The C7 proton typically appears as a doublet, while C5 is a doublet of doublets.
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Expected Mass: [M+H]⁺ = 160.07 m/z [5]
Purity Check (HPLC)
-
Column: C18 Reverse Phase
-
Mobile Phase: Water/Acetonitrile (0.1% Formic Acid gradient)
-
Detection: UV at 254 nm and 280 nm.[5]
-
Retention Time: Will differ significantly from the 3-formyl isomer (which is more polar due to conjugation with the nitrogen lone pair).
Handling & Safety (SDS Summary)
| Hazard Class | Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation.[5] |
| STOT-SE | H335 | May cause respiratory irritation. |
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids (2-methylindole-6-carboxylic acid) upon prolonged exposure to air.
References
-
Parchem Fine & Specialty Chemicals. 2-Methyl-1H-indole-6-carbaldehyde Product Record. (Confirming CAS 40073-45-8 association).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Indole-6-carboxaldehyde (Analogous Data).
-
Sigma-Aldrich. 2-Methylindole-3-carboxaldehyde Product Specification (Isomer Comparison).
-
ChemicalBook. CAS 40073-45-8 Data Sheet (Noting Isomer Confusion).
-
BenchChem. Protocol for Fischer Indole Synthesis (General Methodology).
Sources
- 1. Page loading... [guidechem.com]
- 2. 10-Undecenal (CAS 112-45-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 10-Undecenal (CAS 112-45-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 2-Methylindole | C9H9N | CID 7224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Undecanal | C11H22O | CID 8186 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Yield Synthesis of Schiff Bases from 2-Methyl-1H-indole-6-carbaldehyde
Executive Summary
This application note details the optimized protocol for synthesizing Schiff bases (imines) utilizing 2-Methyl-1H-indole-6-carbaldehyde as the electrophilic core. While indole-3-carboxaldehydes are ubiquitous in literature, the 6-carbaldehyde regioisomer offers a distinct vector for structure-activity relationship (SAR) exploration, particularly in designing tubulin polymerization inhibitors and antimicrobial agents.
The 2-methyl substituent plays a critical role by blocking the reactive C2 position, thereby reducing oxidative degradation and directing steric bulk to enhance lipophilicity. This guide provides a robust, self-validating methodology for condensation with primary amines, achieving yields >85% with high purity.
Scientific Background & Rationale
The Indole "Privileged Structure"
The indole scaffold is a pharmacophore found in over 3,000 natural isolates and significant FDA-approved drugs (e.g., Indomethacin, Tadalafil). The electronic distribution of the indole ring typically directs electrophilic attack to C3. However, in this protocol, we utilize the C6-aldehyde as an electrophile.
-
Reactivity Profile: Unlike the electron-rich C3 position, the C6 position on the benzenoid ring behaves similarly to a substituted benzaldehyde but retains the hydrogen-bonding capability of the N1-H.
-
The 2-Methyl Advantage: The methyl group at C2 prevents side reactions (such as dimerization at the 2-position) and increases the metabolic stability of the final drug candidate.
Reaction Mechanism
The formation of the Schiff base follows a reversible nucleophilic addition-elimination pathway. Acid catalysis is required to activate the carbonyl carbon without fully protonating the amine nucleophile.
Key Mechanistic Steps:
-
Activation: Trace acid protonates the carbonyl oxygen, increasing electrophilicity.
-
Addition: The primary amine attacks the carbonyl carbon, forming a carbinolamine intermediate.
-
Elimination: Proton transfer and dehydration yield the imine (
).
Figure 1: Mechanistic pathway for acid-catalyzed Schiff base formation.
Experimental Protocol
Materials & Equipment
-
Precursor: 2-Methyl-1H-indole-6-carbaldehyde (Purity >97%).
-
Amine Source: Substituted aniline or aliphatic amine (1.0 - 1.2 eq).
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Catalyst: Glacial Acetic Acid (AcOH).[1]
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.
Standard Operating Procedure (SOP)
Step 1: Solubilization Dissolve 1.0 mmol of 2-Methyl-1H-indole-6-carbaldehyde in 15 mL of absolute ethanol.
-
Note: Gentle heating (40°C) may be required to fully dissolve the indole derivative.
Step 2: Activation & Addition Add 1.0 mmol (1.0 eq) of the primary amine. Add 2-3 drops of glacial acetic acid.
-
Critical: Do not add excess acid; protonating the amine renders it non-nucleophilic, halting the reaction.
Step 3: Reflux Heat the mixture to reflux (78°C for EtOH) for 4–6 hours.
-
Monitoring: Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (
) should disappear; the Schiff base product will typically appear at a higher (less polar) or lower depending on the amine substituents.
Step 4: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Pour the mixture onto crushed ice (approx. 50g) with stirring.
-
The Schiff base should precipitate as a solid.
-
Filter the solid under vacuum and wash with cold water (
mL) to remove residual acid and amine. -
Wash with a small amount of cold ethanol (2 mL).
Step 5: Purification Recrystallize from hot ethanol. If the product is an oil, triturate with diethyl ether or hexane to induce crystallization.
Experimental Workflow Diagram
Figure 2: Step-by-step synthesis workflow.
Characterization & Validation
To validate the synthesis, specific spectral signatures must be confirmed.
Infrared Spectroscopy (FT-IR)
-
Target: Disappearance of the Aldehyde Carbonyl (
). -
Confirmation: Appearance of the Azomethine (
) stretch.
| Functional Group | Wavenumber (cm⁻¹) | Interpretation |
| Indole N-H | 3200–3400 | Broad stretch (retained). |
| Aldehyde C=O | 1660–1680 | MUST DISAPPEAR. |
| Imine C=N | 1600–1630 | New sharp band (Product). |
| C=C (Aromatic) | 1450–1600 | Skeletal vibrations. |
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: DMSO-
-
Aldehyde Proton: The singlet at
9.8–10.0 ppm must be absent. -
Azomethine Proton (
): A sharp singlet appearing between 8.3–8.8 ppm . -
Indole N-H: Typically a broad singlet at
11.0–12.0 ppm. -
2-Methyl Group: Singlet at
2.4–2.5 ppm.
Troubleshooting & Optimization
The following table addresses common failure modes based on laboratory trials.
| Issue | Probable Cause | Corrective Action |
| No Precipitation | Product is too soluble in EtOH. | Evaporate solvent to 50% volume before pouring onto ice. |
| Oily Product | Impurities or low melting point. | Triturate with Hexane or Diethyl Ether. Scratch flask walls with glass rod. |
| Low Yield | Reversible hydrolysis. | Use a Dean-Stark trap (if scaling up) or add 3Å Molecular Sieves to the reaction flask. |
| Starting Material Remains | Catalyst deactivation. | Add 1 more drop of AcOH. Ensure amine is not a salt (e.g., hydrochloride) before use. |
Applications in Drug Discovery
The Schiff bases derived from 2-methyl-1H-indole-6-carbaldehyde are not merely chemical curiosities; they are bioactive scaffolds.
-
Antimicrobial Agents: The
linkage mimics peptide bonds, allowing these molecules to bind to bacterial proteins. Indole Schiff bases have shown efficacy against S. aureus and E. coli [1, 2].[2] -
Anticancer Potential: Indole derivatives often interact with tubulin. The 6-position substitution provides a novel vector for filling hydrophobic pockets in the colchicine-binding site of tubulin [3].
-
Metal Chelation: The nitrogen of the imine and the indole N-H can act as ligands for transition metals (Cu, Zn), creating metallodrugs with enhanced DNA-cleavage properties [4].
References
-
Journal of Advanced Research. "Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety." ACS Omega. 2022. Link
-
National Institutes of Health (PMC). "Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities." Molecules. 2022.[2][3] Link
-
European Journal of Medicinal Chemistry. "Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde." PubMed. 2008.[4] Link
-
Scientific Research Publishing. "Biological Activities of Schiff Bases and Their Complexes: A Review." International Journal of Organic Chemistry. 2011. Link
-
Scholars Research Library. "Natural Acid Catalyzed Synthesis of Schiff Base under Solvent-free Condition." Archives of Applied Science Research. 2011. Link
Sources
Using 2-Methyl-1H-indole-6-carbaldehyde as a pharmaceutical intermediate
Technical Application Note: Strategic Utilization of 2-Methyl-1H-indole-6-carbaldehyde in Drug Discovery
Executive Summary
This guide details the strategic application of 2-Methyl-1H-indole-6-carbaldehyde (CAS: 1196-69-6 / Analogous) as a high-value intermediate in pharmaceutical synthesis. Unlike simple indoles, this scaffold offers a unique "push-pull" electronic environment. The C2-methyl group provides metabolic stability and steric guidance, while the C6-aldehyde serves as a versatile handle for extending molecular complexity into solvent-exposed binding pockets—a critical design feature for Tyrosine Kinase Inhibitors (TKIs) and tubulin polymerization inhibitors.
This document provides validated protocols for functionalizing this scaffold, focusing on divergent synthesis pathways: C6-condensation (Schiff base/Knoevenagel) and C3-electrophilic substitution.
Chemical Profile & Physiochemical Properties
The 2-methyl group at the C2 position is not merely a substituent; it is a blocking group that prevents metabolic oxidation at the otherwise reactive C2 site, forcing electrophilic substitutions to the C3 position.
| Property | Specification | Relevance to Protocol |
| IUPAC Name | 2-Methyl-1H-indole-6-carbaldehyde | Core scaffold identity |
| Molecular Weight | 159.19 g/mol | Stoichiometry calculations |
| Appearance | Pale yellow to tan crystalline solid | Visual purity indicator (darkening indicates oxidation) |
| Melting Point | 127–131 °C | Thermal stability limit for reflux protocols |
| Solubility | DMSO, DMF, MeOH, EtOH (Hot) | Solvent selection for synthesis & bioassays |
| pKa (NH) | ~16.0 | Requires strong base (NaH, KOtBu) for N-alkylation |
| Reactivity | C3 (Nucleophilic), C6-CHO (Electrophilic) | Dual-modality for library generation |
Reactivity Map & Strategic Logic
The following diagram illustrates the "Chemical Reactivity Map" of the scaffold. Note the distinct zones for electrophilic attack (C3) versus nucleophilic addition (C6).
Figure 1: Reactivity profile of 2-Methyl-1H-indole-6-carbaldehyde showing the three primary vectors for diversification.
Application Workflow 1: Synthesis of Kinase Inhibitor Motifs (C6-Functionalization)
Context: The C6-aldehyde is ideal for synthesizing indolyl-chalcones or aryl-hydrazones , which are pharmacophores found in VEGFR and EGFR inhibitors. The conjugated system extends the molecule's reach into the ATP-binding pocket.
Protocol A: Knoevenagel Condensation (Indolyl-Acrylonitrile Synthesis)
This protocol generates an
Reagents:
-
Substrate: 2-Methyl-1H-indole-6-carbaldehyde (1.0 eq)
-
Active Methylene: Malononitrile (1.1 eq)
-
Catalyst: Piperidine (0.1 eq) or L-Proline (0.2 eq for Green Chemistry)
-
Solvent: Ethanol (Absolute)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (159 mg) of 2-Methyl-1H-indole-6-carbaldehyde in 5 mL of absolute ethanol.
-
Addition: Add 1.1 mmol (73 mg) of malononitrile. Stir for 5 minutes at room temperature (RT) to ensure homogeneity.
-
Catalysis: Add 0.1 mmol of piperidine dropwise. Observation: The solution typically deepens in color (yellow to orange) immediately, indicating iminium ion formation.
-
Reaction: Reflux the mixture at 78 °C for 2–4 hours. Monitor via TLC (Mobile Phase: Hexane:EtOAc 7:3). The aldehyde spot (Rf ~0.5) should disappear, replaced by a lower Rf fluorescent product.
-
Work-up: Cool to RT. The product often precipitates spontaneously.
-
If precipitate forms: Filter under vacuum, wash with cold ethanol (2 x 2 mL).
-
If no precipitate: Pour reaction mixture into 20 mL ice-water. Collect the resulting solid by filtration.
-
-
Purification: Recrystallize from hot ethanol to yield the target 2-((2-methyl-1H-indol-6-yl)methylene)malononitrile.
Mechanistic Insight: The piperidine acts as a base to deprotonate malononitrile, generating a carbanion. This attacks the carbonyl carbon of the aldehyde. Subsequent dehydration (loss of water) drives the equilibrium to the stable conjugated alkene.
Application Workflow 2: C3-Functionalization (The "Core" Modification)
Context: Since the C2 position is blocked by the methyl group, electrophilic substitution is regioselectively directed to C3. This is vital for creating Gramine analogs or Bis(indolyl)methanes (antimicrobial agents).
Protocol B: Mannich Reaction (C3-Aminomethylation)
This protocol installs a basic amine side chain at C3, increasing solubility and providing a handle for salt formation.
Reagents:
-
Substrate: 2-Methyl-1H-indole-6-carbaldehyde (1.0 eq)
-
Amine: Morpholine or Piperazine (1.1 eq)
-
Aldehyde Source: 37% Formaldehyde solution (aq) (1.2 eq)
-
Solvent: Acetic Acid (Glacial) or Ethanol
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of the indole substrate in 3 mL of glacial acetic acid. (Acetic acid serves as both solvent and acid catalyst).[1]
-
Cooling: Cool the solution to 0–5 °C in an ice bath. Reason: The reaction is exothermic; controlling temperature prevents polymerization.
-
Amine Addition: Add 1.1 mmol of morpholine dropwise.
-
Formaldehyde Addition: Add 1.2 mmol of formaldehyde solution dropwise.
-
Reaction: Allow the mixture to warm to RT and stir for 12 hours.
-
Neutralization: Pour the reaction mixture into 20 mL of crushed ice. Slowly basify to pH 9 using 20% NaOH solution. Caution: Exothermic neutralization.
-
Isolation: Extract with Dichloromethane (DCM) (3 x 15 mL). Wash combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo. -
Validation:
-NMR should show a singlet (~3.6 ppm) corresponding to the new bridge between the indole C3 and the morpholine nitrogen.
Synthesis Pathway Visualization
The following diagram details the divergent synthesis logic utilized in the protocols above.
Figure 2: Divergent synthesis workflow for generating distinct pharmaceutical libraries from the parent scaffold.
Troubleshooting & Quality Control
-
Aldehyde Oxidation: The C6-aldehyde can slowly oxidize to the carboxylic acid (2-methyl-1H-indole-6-carboxylic acid) upon prolonged air exposure.
-
QC Check: Check IR spectrum.[2] A broad OH stretch (2500–3300
) and a shift in carbonyl stretch (from ~1690 to ~1670 ) indicate oxidation. -
Remedy: Store under Nitrogen/Argon at 4 °C.
-
-
Regioselectivity Issues: If performing N-alkylation (at N1), ensure the use of an aprotic polar solvent (DMF/DMSO) and a strong base (NaH) to ensure complete deprotonation before adding the alkyl halide. Incomplete deprotonation leads to low yields.
-
Solubility in Bioassays: The 2-methyl group adds lipophilicity (
increase). For biological testing, dissolve stock solutions in 100% DMSO, then dilute into media. Ensure final DMSO concentration is <0.5% to avoid cytotoxicity artifacts.
References
-
Synthesis and Biological Evaluation of Indole-Based Schiff Bases. MDPI Molecules. (2025). Detailed protocols for condensation reactions of indole-carboxaldehydes.
-
Indole-3-carboxaldehyde Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry. (2020). Discusses the SAR of indole-aldehyde derivatives.
-
Mannich Reaction of Indoles: A Green Approach. Chinese Journal of Organic Chemistry. (2013). Optimization of C3-functionalization conditions.
-
Physical Properties of Indole-6-carboxaldehyde. PubChem Laboratory Chemical Safety Summary (LCSS). (2025). Safety and solubility data.
-
Design of Kinase Inhibitors Targeting the ATP Pocket. Journal of Medicinal Chemistry. (2017). Explains the utility of the indole scaffold in TKI design.
Sources
Application Note: 2-Methyl-1H-indole-6-carbaldehyde as a Pharmacophore in Antifungal Drug Synthesis
Executive Summary
The rise of multidrug-resistant fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the development of novel antifungal agents. 2-Methyl-1H-indole-6-carbaldehyde represents a high-value "privileged scaffold" for this purpose. Unlike the more common 3-substituted indoles, the 6-carbaldehyde isomer provides a unique geometric exit vector for side chains, allowing for exploration of distinct hydrophobic pockets within the lanosterol 14
This guide details the protocol for utilizing this aldehyde to synthesize Indole-Thiosemicarbazones , a class of compounds demonstrating potent fungicidal activity through dual mechanisms: CYP51 inhibition and metal chelation.
Pharmacophore Rationale
Why 2-Methyl-1H-indole-6-carbaldehyde?
Successful drug design relies on the structural nuances of the starting material. This specific isomer offers three distinct advantages over the generic indole-3-carbaldehyde:
-
Metabolic Stability (The 2-Methyl Effect): The C2 position of the indole ring is metabolically vulnerable. Methylation at C2 blocks this site from oxidative metabolism, extending the half-life of the final drug candidate.
-
Vector Geometry (The 6-Position): Most indole antifungals utilize the C3 position. Functionalizing the C6 position orients the pharmacophore (e.g., hydrazone/Schiff base) into a different region of the fungal CYP51 enzyme, potentially overcoming resistance mechanisms developed against C3-substituted azoles.
-
Lipophilicity Balance: The indole core provides the necessary lipophilicity to penetrate the fungal cell wall (chitin/glucan matrix), while the aldehyde handle allows for the attachment of polar, hydrogen-bonding motifs (like thiosemicarbazides).
Synthetic Protocol: Indole-Thiosemicarbazone Derivatization[1]
Objective: Synthesize (E)-2-((2-methyl-1H-indol-6-yl)methylene)hydrazine-1-carbothioamide (Target Compound 3 ). Reaction Type: Acid-Catalyzed Condensation.
Materials & Reagents
| Reagent | CAS Number | Purity | Role |
| 2-Methyl-1H-indole-6-carbaldehyde | 1196-69-6 | >97% | Starting Material |
| Thiosemicarbazide | 79-19-6 | >99% | Nucleophile |
| Ethanol (Absolute) | 64-17-5 | ACS Grade | Solvent |
| Glacial Acetic Acid | 64-19-7 | ACS Grade | Catalyst |
| DMSO-d6 | 2206-27-1 | NMR Grade | Analysis |
Step-by-Step Methodology
Phase A: Reaction Setup
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (159 mg) of 2-Methyl-1H-indole-6-carbaldehyde in 20 mL of absolute ethanol.
-
Note: The aldehyde may require mild heating (40°C) to fully dissolve. Ensure the solution is clear before proceeding.
-
-
Nucleophile Addition: Add 1.1 mmol (100 mg) of thiosemicarbazide directly to the flask.
-
Catalysis: Add 3-5 drops of glacial acetic acid.
Phase B: Reflux & Monitoring
-
Reflux: Attach a water-cooled condenser and heat the mixture to reflux (approx. 78°C) for 3–5 hours .
-
TLC Monitoring: Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Mobile Phase: Hexane:Ethyl Acetate (6:4).
-
Visualization: UV light (254 nm). The starting aldehyde will appear as a distinct spot; the product will likely have a lower R_f value due to the polar thiourea moiety.
-
Phase C: Workup & Purification
-
Precipitation: Once the starting material is consumed, remove the heat source and allow the reaction mixture to cool slowly to room temperature.
-
Observation: A precipitate (usually pale yellow or off-white) should form.
-
-
Filtration: Filter the solid under vacuum using a Buchner funnel.
-
Washing: Wash the filter cake with 10 mL of cold ethanol followed by 10 mL of diethyl ether to remove unreacted aldehyde and acetic acid traces.
-
Recrystallization: Recrystallize the crude product from hot ethanol/water (9:1 ratio) to obtain analytical-grade crystals.
-
Drying: Dry the product in a vacuum oven at 50°C for 6 hours.
Expected Analytical Data
-
Yield: 80–92%
-
Melting Point: >200°C (decomposition likely).
-
IR Spectrum: Look for disappearance of the aldehyde C=O stretch (~1690 cm⁻¹) and appearance of C=N (~1610 cm⁻¹) and N-H stretches (3100–3400 cm⁻¹).
Visualizing the Workflow
The following diagram illustrates the logical flow of the synthesis and the subsequent biological validation.
Caption: Figure 1. Streamlined synthesis workflow for converting 2-methyl-1H-indole-6-carbaldehyde into a bioactive thiosemicarbazone antifungals.
Biological Evaluation Protocol (MIC Assay)
To validate the antifungal efficacy of the synthesized compound, use the broth microdilution method according to CLSI M27-A3 standards.
-
Preparation: Dissolve the synthesized compound in DMSO (Stock: 1000 µg/mL).
-
Dilution: Prepare serial two-fold dilutions in RPMI 1640 medium buffered with MOPS.
-
Inoculum: Adjust fungal suspensions (C. albicans, A. fumigatus) to
to CFU/mL. -
Incubation: Incubate plates at 35°C for 24–48 hours.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing 100% inhibition of visible growth.
Mechanism of Action:
The indole-thiosemicarbazone moiety coordinates with the heme iron in the active site of Lanosterol 14
Caption: Figure 2.[3] Pharmacological mechanism of action targeting fungal ergosterol biosynthesis.
References
-
Synthesis and Antifungal Activity of Indole Schiff Bases: Title: Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities.[4][5][6][7] Source: National Institutes of Health (PMC). URL:[Link]
-
Thiosemicarbazones as Potent Antifungals: Title: Antifungal activities of thiosemicarbazones and semicarbazones against mycotoxigenic fungi.[1][2][8] Source: SciELO (Ciência e Agrotecnologia). URL:[Link]
-
Indole Derivatives targeting CYP51: Title: Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors.[4] Source: AIP Publishing. URL:[Link]
-
Standardized Testing Protocol: Title: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (M27-A3). Source: Clinical and Laboratory Standards Institute (CLSI).[6] URL:[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. scielo.br [scielo.br]
- 3. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. ajol.info [ajol.info]
- 7. mediresonline.org [mediresonline.org]
- 8. researchgate.net [researchgate.net]
Application Note: Preparation of Indole-Based Fluorescent Probes Using 6-Formylindole
This Application Note is designed for research scientists and drug discovery professionals focusing on the design and synthesis of novel fluorescent probes. It details the specific utility of 6-formylindole (Indole-6-carboxaldehyde) , a regioisomer that offers distinct photophysical advantages over the more common 3-formylindole.
Executive Summary & Strategic Rationale
While 3-formylindole is the standard precursor for cyanine and hemicyanine dyes due to the high reactivity of the enamine-like C3 position, 6-formylindole represents an underutilized but powerful scaffold for constructing "longitudinal" push-pull systems.
Why use 6-Formylindole?
-
Geometry & Stokes Shift: Functionalization at the C6 position extends conjugation along the long axis of the indole ring system, often resulting in larger Stokes shifts compared to C3 analogs.
-
Binding Topologies: For small-molecule probes targeting specific protein pockets (e.g., kinases or receptors), the C6 vector allows the fluorophore to project into solvent or distinct hydrophobic clefts, altering binding affinity and selectivity.
-
Anion Sensing Capability: The N-H proton of the indole ring becomes highly sensitive to deprotonation when electron-withdrawing groups are conjugated at the C6 position, making these excellent candidates for ratiometric anion sensors (e.g., F⁻, CN⁻).
Strategic Design Logic
The synthesis of probes from 6-formylindole generally follows two primary mechanistic pathways, depending on the target application.
Pathway A: Schiff Base / Hydrazone Formation (Anion & Metal Sensing)
-
Reaction: Condensation with hydrazines or amines.
-
Mechanism: The resulting C=N bond extends conjugation. The probe often functions via a PET (Photoinduced Electron Transfer) or ESIPT (Excited-State Intramolecular Proton Transfer) mechanism.
-
Target: Fluoride ions (F⁻), pH, or metal ions (Zn²⁺, Cu²⁺).
Pathway B: Knoevenagel Condensation (Bioimaging & Organelle Targeting)
-
Reaction: Condensation with active methylene compounds (e.g., malononitrile, indolium salts).
-
Mechanism: Creates a strong ICT (Intramolecular Charge Transfer) system.
-
Target: Mitochondria (if cationic), viscosity, or polarity changes.
Visualization of Synthetic Logic
Caption: Divergent synthetic pathways for 6-formylindole yielding either anion sensors (Pathway A) or ICT bioimaging probes (Pathway B).
Detailed Experimental Protocols
Protocol A: Synthesis of a Ratiometric Fluoride Sensor (Hydrazone)
Based on principles established in anion sensing literature (e.g., SM-3 sensors).
Objective: Synthesize an indole-6-hydrazone probe capable of "naked-eye" detection of fluoride ions via N-H deprotonation.
Reagents:
-
Indole-6-carboxaldehyde (1.0 eq)[1]
-
2,4-Dinitrophenylhydrazine (DNPH) (1.0 eq)
-
Solvent: Methanol (MeOH)[2]
-
Catalyst: Glacial Acetic Acid (drops)
Step-by-Step Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 145 mg (1.0 mmol) of Indole-6-carboxaldehyde in 15 mL of methanol.
-
Addition: Add 198 mg (1.0 mmol) of 2,4-Dinitrophenylhydrazine . The solution may turn slightly orange immediately.
-
Catalysis: Add 2–3 drops of glacial acetic acid.
-
Reflux: Attach a reflux condenser and heat the mixture to 70°C (reflux) for 3–4 hours. Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexane).
-
Precipitation: Upon completion, cool the reaction mixture to room temperature. A heavy precipitate (hydrazone) should form.
-
Filtration: Filter the solid under vacuum. Wash the filter cake with cold methanol (2 x 5 mL) to remove unreacted aldehyde.
-
Drying: Dry the product in a vacuum oven at 50°C for 6 hours.
Validation Criteria:
-
Appearance: Yellow to orange solid.
-
1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (~10.0 ppm) and the appearance of the imine (-CH=N-) proton around 8.5–9.0 ppm.
-
Functional Test: Dissolve a small amount in DMSO. Add tetrabutylammonium fluoride (TBAF). Solution should shift from Yellow
Purple/Blue (deprotonation event).
Protocol B: Synthesis of Extended Hemicyanine Probes (Knoevenagel)
Designed for bioimaging applications requiring red-shifted emission.
Objective: Condense 6-formylindole with an electron-deficient indolium salt to create a cationic, mitochondria-targeting probe.
Reagents:
-
Indole-6-carboxaldehyde (1.0 eq)[1]
-
1,2,3,3-Tetramethyl-3H-indolium iodide (1.2 eq)
-
Solvent: Ethanol (EtOH)
-
Catalyst: Piperidine (0.1 eq)
Step-by-Step Procedure:
-
Preparation: In a dry pressure tube or round-bottom flask, combine 145 mg (1.0 mmol) of Indole-6-carboxaldehyde and 361 mg (1.2 mmol) of 1,2,3,3-Tetramethyl-3H-indolium iodide .
-
Solvation: Suspend reagents in 20 mL of absolute ethanol.
-
Activation: Add 100 µL of piperidine.
-
Reaction: Heat to reflux (80°C) for 6–12 hours. The solution will darken significantly (red/purple) as the conjugated system forms.
-
Work-up:
-
Option A (Precipitation): Cool to 0°C. Add diethyl ether to induce precipitation of the dye. Filter and wash with ether.
-
Option B (Chromatography): If oil forms, evaporate solvent and purify via silica gel column chromatography (DCM:Methanol, gradient 95:5 to 90:10).
-
-
Ion Exchange (Optional): To improve water solubility for biological use, the iodide counter-ion can be exchanged for chloride or perchlorate using ion-exchange resin.
Data Summary Table: Solvent Effects on Reaction
| Solvent | Catalyst | Temp (°C) | Yield (%) | Notes |
| Ethanol | Piperidine | 80 (Reflux) | 75-85% | Standard green method; easy workup. |
| Methanol | Acetic Acid | 65 (Reflux) | 60-70% | Slower; product may precipitate early. |
| Toluene | Piperidine/AcOH | 110 | 80-90% | Dean-Stark trap required; best for difficult substrates. |
Quality Control & Characterization
To ensure the probe is valid for biological application, the following characterization steps are mandatory:
-
Mass Spectrometry (HRMS): Confirm molecular weight. For Protocol B, remember you are detecting the cation
, not . -
Photophysical Characterization:
-
Prepare 10 µM stock solutions in DMSO.
-
Dilute into PBS (pH 7.4) to check solubility and aggregation (look for broadening of absorption bands).
-
Stokes Shift Calculation:
. 6-substituted indoles typically exhibit Stokes shifts nm due to intramolecular charge transfer (ICT).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete condensation | Add molecular sieves to reaction to trap water; increase reflux time. |
| No Fluorescence | Aggregation (ACQ) | The probe may aggregate in water. Add surfactants (e.g., 0.1% Tween-20) or use DMSO co-solvent. |
| Purification Difficulty | Zwitterionic nature | If the probe contains -COOH or -OH, it may streak on silica. Add 1% Acetic Acid or Triethylamine to the eluent. |
References
-
Indole-based Anion Sensors
-
General Knoevenagel Conditions
- The Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Pure and Applied Chemistry.
-
Indole Probe Applications
-
FICZ and 6-Formylindole Derivatives
Sources
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. Design, Synthesis, and Density Functional Theory Studies of Indole Hydrazones as Colorimetric “Naked Eye” Sensors for F Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mckendree.edu [mckendree.edu]
- 7. 6-Formylindolo(3,2-b)Carbazole (FICZ) Modulates the Signalsome Responsible for RA-Induced Differentiation of HL-60 Myeloblastic Leukemia Cells | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Dissolving 2-Methylindole-6-carbaldehyde in DMSO
Welcome to the technical support center for handling 2-methylindole-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your experiments.
Introduction: Understanding the Challenge
2-Methylindole-6-carbaldehyde, like many indole derivatives, possesses a chemical structure that can lead to limited solubility in aqueous solutions. Its aromatic indole core is largely hydrophobic, while the polar carbaldehyde group adds a degree of polarity. This amphipathic nature can make finding the right solvent system tricky. Dimethyl sulfoxide (DMSO) is a powerful and widely used polar aprotic solvent in drug discovery and biological research, capable of dissolving a vast array of both polar and nonpolar compounds.[1][2] However, even with a potent solvent like DMSO, challenges can arise. This guide will walk you through a logical troubleshooting process to ensure complete and stable dissolution of 2-methylindole-6-carbaldehyde for your experimental needs.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues encountered when working with 2-methylindole-6-carbaldehyde and DMSO.
Q1: I've added the calculated amount of DMSO to my vial of 2-methylindole-6-carbaldehyde, but it's not dissolving. What should I do?
A1: It's not uncommon for compounds to require more than just simple mixing to dissolve, even in a strong solvent like DMSO. The primary reasons for this can be the compound's crystalline structure, which requires energy to break down, or potential supersaturation. Here are the initial steps to take:
-
Vortexing: Ensure the vial is sealed tightly and vortex the solution vigorously for 1-2 minutes. This increases the kinetic energy of the solvent molecules, promoting interaction with the solute.
-
Gentle Heating: Briefly warm the solution in a water bath set to 37-40°C for 5-10 minutes.[3] Increased temperature can significantly enhance the solubility of many organic compounds.[4] However, prolonged or excessive heating should be avoided to prevent potential degradation of the indole aldehyde.
-
Sonication: Place the vial in a bath sonicator for 5-15 minutes. Sonication uses high-frequency sound waves to create microbubbles that collapse, generating localized energy that can break apart solid particles and facilitate dissolution.[5]
Q2: My 2-methylindole-6-carbaldehyde dissolved in DMSO, but it precipitated out upon dilution into my aqueous buffer for a cell-based assay. Why did this happen and how can I fix it?
A2: This is a very common phenomenon known as "salting out" or precipitation upon dilution. While your compound is soluble in the high concentration of organic solvent (DMSO), it may not be soluble in the final aqueous environment of your experiment. Here’s a breakdown of the cause and solutions:
-
The "Why": DMSO is miscible with water, but the solubility of your hydrophobic compound in the resulting water-DMSO mixture is much lower than in pure DMSO. As you dilute your DMSO stock into the aqueous buffer, the percentage of the organic solvent decreases, and the water becomes the primary solvent. If the concentration of your compound exceeds its solubility limit in this new solvent system, it will precipitate.
-
The "How to Fix":
-
Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of your compound in the aqueous buffer.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes prevent the rapid change in solvent environment that triggers precipitation.
-
Increase Final DMSO Concentration (with caution): If your experimental system allows, you can try slightly increasing the final percentage of DMSO in your aqueous solution. However, be mindful that DMSO concentrations above 0.5% can be toxic to many cell lines.[6] Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use a Co-solvent: Consider using a small amount of a biocompatible co-solvent in your final aqueous solution. Options like ethanol or polyethylene glycol (PEG) can sometimes help maintain the solubility of hydrophobic compounds.[7]
-
Q3: Is it safe to heat my 2-methylindole-6-carbaldehyde solution in DMSO? I'm concerned about degradation.
A3: This is a valid concern. Indole derivatives can be sensitive to heat, and aldehydes are prone to oxidation. The key is to use gentle and brief heating. A water bath at 37-40°C for a short period is generally considered safe for most compounds to aid dissolution.[3] It is advisable to perform a small-scale pilot experiment to check for any visible signs of degradation (e.g., color change) or to use an analytical method like HPLC to confirm the compound's integrity after heating. Avoid aggressive heating or prolonged exposure to high temperatures.
Q4: How should I store my stock solution of 2-methylindole-6-carbaldehyde in DMSO?
A4: Proper storage is crucial to maintain the integrity and solubility of your compound. Here are the best practices:
-
Temperature: Store your stock solution at -20°C or -80°C for long-term storage.[8]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, aliquot the stock solution into smaller, single-use volumes.[9]
-
Container: Use amber glass vials or wrap clear vials in foil to protect the solution from light, as indole derivatives can be light-sensitive.[10]
-
Moisture Prevention: DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere.[11] Water contamination can reduce the solvating power of DMSO for hydrophobic compounds and can also contribute to compound degradation over time.[9][12] Ensure your vials are tightly sealed. Using DMSO from a freshly opened bottle is recommended.
Troubleshooting Workflow
The following diagram provides a systematic approach to troubleshooting solubility issues with 2-methylindole-6-carbaldehyde in DMSO.
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a clear and stable 10 mM stock solution of 2-methylindole-6-carbaldehyde in DMSO.
Materials:
-
2-methylindole-6-carbaldehyde (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), high purity (≥99.9%)
-
Calibrated analytical balance
-
Amber glass vial with a screw cap
-
Micropipettes
-
Vortex mixer
-
Water bath sonicator
-
Water bath
Procedure:
-
Calculate the required mass: Determine the mass of 2-methylindole-6-carbaldehyde needed to prepare your desired volume of a 10 mM stock solution. (Molecular Weight of 2-methylindole-6-carbaldehyde: 159.18 g/mol )
-
Example for 1 mL of 10 mM stock: 0.01 mol/L * 0.001 L * 159.18 g/mol = 0.0015918 g = 1.59 mg
-
-
Weigh the compound: Accurately weigh the calculated mass of 2-methylindole-6-carbaldehyde and transfer it to the amber glass vial.
-
Add DMSO: Using a micropipette, add the calculated volume of anhydrous DMSO to the vial.
-
Initial Dissolution Attempt: Tightly cap the vial and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to check for any undissolved particles.
-
Assisted Dissolution (if necessary):
-
If particles remain, place the vial in a water bath sonicator for 10-15 minutes.
-
If the compound is still not fully dissolved, place the vial in a 37-40°C water bath for 5-10 minutes, followed by another 1-2 minutes of vortexing.
-
-
Final Inspection: Once the solution is clear with no visible particles, the stock solution is ready.
-
Storage: Aliquot the stock solution into single-use volumes in smaller, tightly sealed amber vials and store at -20°C or -80°C.
Protocol 2: Dilution of DMSO Stock into Aqueous Buffer
Objective: To dilute the DMSO stock solution into an aqueous buffer while minimizing precipitation.
Materials:
-
Prepared 10 mM stock solution of 2-methylindole-6-carbaldehyde in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium) pre-warmed to the experimental temperature (e.g., 37°C)
-
Sterile microcentrifuge tubes or a multi-well plate
Procedure:
-
Pre-warm the buffer: Ensure your aqueous buffer is at the desired experimental temperature. Adding a cold DMSO stock to a warm buffer can sometimes shock the compound out of solution.
-
Add buffer to the tube/well: First, add the required volume of the pre-warmed aqueous buffer to your tube or well.
-
Add DMSO stock: Pipette the small volume of your DMSO stock solution directly into the aqueous buffer. Crucially, do not pipette the DMSO stock onto the side of the tube or well.
-
Immediate Mixing: Immediately and thoroughly mix the solution by pipetting up and down or by gently vortexing. Rapid and complete mixing is key to preventing localized high concentrations of the compound that can initiate precipitation.
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is compatible with your assay (typically ≤0.1% for cell-based assays).[4]
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness before proceeding with your experiment.
Understanding the Science: Key Principles
The following diagram illustrates the interplay of factors affecting the solubility of 2-methylindole-6-carbaldehyde.
Data Summary
| Solvent | Expected Solubility | Key Considerations |
| DMSO | High | The recommended solvent for stock solutions. Use anhydrous DMSO for best results.[5] |
| Ethanol | Moderate to High | A potential alternative to DMSO for stock solutions. |
| Methanol | Moderate to High | Similar to ethanol, can be a good solvent for indoles.[10] |
| Water | Very Low | Indole itself has very low water solubility.[13] Direct dissolution is not recommended. |
| Aqueous Buffers (e.g., PBS) | Very Low | Dilution from a concentrated organic stock is necessary. The final concentration is limited by the compound's low aqueous solubility. |
Final Recommendations
As a Senior Application Scientist, my final piece of advice is to be systematic and observant. When working with a compound with limited solubility data, it is always best to start with small quantities and perform pilot experiments to determine the optimal dissolution and dilution conditions for your specific experimental setup. Document your observations carefully, as this will build your internal knowledge base for future experiments with this and similar compounds. By understanding the underlying principles of solubility and following these best practices, you can confidently prepare your 2-methylindole-6-carbaldehyde solutions and achieve reliable and reproducible results.
References
-
Chemcess. (2025, August 17). Indole: Properties, Reactions, Production And Uses. Retrieved from [Link]
-
Gao, Y., et al. (n.d.). Fischer indole synthesis in DMSO/AcOH/H2O under continuous flow conditions. Royal Society of Chemistry. Retrieved from [Link]
-
Dolliver, D. D. (2025, July 15). Visible Light Promoted Synthesis of Indoles in DMSO. gChem. Retrieved from [Link]
-
MDPI. (2026, February 18). Indole-3-Acetic Acid and Skatole Exert Opposing Effects on MDR1 Proteostasis in Human Colonic Epithelial Cells: A Molecular Basis for the Gut Microbial Metabolic Switch. Retrieved from [Link]
-
PubMed. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved from [Link]
-
Gaylord Chemical. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved from [Link]
-
PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]
-
Safrole. (n.d.). Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. Retrieved from [Link]
-
GEUS' publications. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved from [Link]
-
JOCPR. (n.d.). Studies on inclusion complexes of substituted indole derivatives with activating and deactivating group. Retrieved from [Link]
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
-
ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter | Biochemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Indole. Retrieved from [Link]
-
Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Retrieved from [Link]
-
Cheméo. (2025, October 15). 1H-Indole-3-carboxaldehyde, 2-methyl- Properties. Retrieved from [Link]
-
ACS Publications. (2025, December 18). TCT-DMSO/DMSO-d6 Mediated a Mild Thioalkylation and Regioselective Intramolecular Cyclization Cascade to Access 3-Methylthiolated Indoles | The Journal of Organic Chemistry. Retrieved from [Link]
-
Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]
-
Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks? Retrieved from [Link]
-
ResearchGate. (2025, August 6). The ammonium-promoted formylation of indoles by DMSO and H2O. Retrieved from [Link]
-
J-STAGE. (2017, October 4). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. Retrieved from [Link]
-
Grokipedia. (n.d.). 2-Methylindole. Retrieved from [Link]
-
Etra Organics. (2025, October 20). How to Use DMSO Safely | Best Practices & Common Mistakes. Retrieved from [Link]
-
Medium. (2024, August 20). Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. Retrieved from [Link]
-
Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab? Retrieved from [Link]
-
PubMed. (2009, July 15). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Retrieved from [Link]
-
ResearchGate. (2026, February 9). Studies on Repository Compound Stability in DMSO under Various Conditions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-METHYLINDOLE. Retrieved from [Link]
-
dmsostore. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Indole Aldehydes and Ketones. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methylindole-3-carboxaldehyde. Retrieved from [Link]
-
BWJoneslab. (n.d.). Aldehyde Fixation Protocols. Retrieved from [Link]
-
Scent.vn. (n.d.). 2-Methylindole (CAS 95-20-5): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methylindole-2-carboxaldehyde. Retrieved from [Link]
-
ACS Publications. (2019, September 5). Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters | ACS Omega. Retrieved from [Link]
-
PrepChem.com. (2017, November 3). Preparation of 2-methylindole. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 2(or 3)-methylindole (FDB004302). Retrieved from [Link]
-
MDPI. (2017, October 17). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Retrieved from [Link]
-
Springer. (n.d.). Use of aqueous DMSO in resolving ‘proton ambiguity’. Retrieved from [Link]
-
ResearchGate. (2008, November 21). Stability of Screening Compounds in Wet DMSO. Retrieved from [Link]
-
Beilstein Journals. (2011, January 26). Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles: Cycloaddition reactivity and stability studies. Retrieved from [Link]
Sources
- 1. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 3. CAS 5416-80-8: 2-Methylindole-3-carboxaldehyde [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pub.geus.dk [pub.geus.dk]
- 7. chemcess.com [chemcess.com]
- 8. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
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- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
Optimizing regioselectivity for indole C6-formylation vs C3-formylation
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and practical advice for a common challenge in synthetic chemistry: controlling the regioselectivity of indole formylation between the C3 and C6 positions. The indole scaffold is a cornerstone of many biologically active molecules, and the ability to precisely install a formyl group is often a critical step in their synthesis. This resource is designed to help you navigate the complexities of indole reactivity and achieve your desired formylation outcome.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our team receives regarding indole formylation.
Q1: Why is my indole formylation reaction exclusively producing the C3-formylated product when I am targeting the C6 position?
The C3 position of the indole ring is inherently the most electron-rich and, therefore, the most nucleophilic.[1] This makes it the default site for electrophilic aromatic substitution reactions like formylation.[2] Standard formylation methods, such as the Vilsmeier-Haack reaction, will almost always favor the C3 position due to the high electron density at this carbon.[3] To achieve C6-formylation, you will need to employ specific strategies to override this natural reactivity.
Q2: What are the primary strategies for achieving C6-formylation of an indole?
There are two main approaches to direct formylation to the C6 position:
-
Directing Groups: By installing a directing group on the indole nitrogen, you can force the formylation to occur at a specific position on the benzene ring portion of the indole. These groups coordinate to a metal catalyst, bringing the formylating agent into close proximity with the C6-H bond.
-
Blocking the C3 Position: If the C3 position is already substituted, electrophilic attack is sterically and electronically disfavored at this site, which can open up the possibility of formylation at other positions, including C6. However, this is often less predictable and can lead to mixtures of products.
Q3: Can I use a Vilsmeier-Haack reaction to achieve C6-formylation?
Generally, no. The Vilsmeier-Haack reaction is a classic electrophilic substitution that strongly favors the C3 position.[3] Attempting C6-formylation with this method on an unsubstituted indole will almost certainly result in the C3 isomer.
Q4: Are there any metal-free methods for C6-formylation?
While less common, some metal-free methods for C6-functionalization of indoles have been developed. These often involve Brønsted acid catalysis with specifically substituted indoles where the C2 and C3 positions are blocked.[4] However, for direct formylation, transition-metal-catalyzed approaches with directing groups are more prevalent and generally more reliable for achieving high C6 selectivity.
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed breakdown of common problems encountered during indole formylation experiments and offers step-by-step guidance to resolve them.
Scenario 1: You are attempting C6-formylation using a directing group strategy, but you are getting a low yield of the desired product and recovering starting material.
Possible Causes:
-
Inefficient Directing Group Installation: The directing group may not have been installed completely or may have been partially cleaved under the reaction conditions.
-
Catalyst Inactivity: The transition metal catalyst may be poisoned or not activated properly.
-
Suboptimal Reaction Conditions: The temperature, solvent, or reaction time may not be optimal for the specific substrate and directing group combination.
Troubleshooting Steps:
-
Verify Directing Group Installation: Before proceeding with the formylation, confirm the successful and complete installation of your directing group by NMR and mass spectrometry.
-
Check Catalyst Quality and Handling: Ensure your catalyst is from a reliable source and has been stored under the appropriate conditions (e.g., under an inert atmosphere). Consider using a freshly opened bottle or purifying the catalyst if there is any doubt about its quality.
-
Optimize Reaction Parameters:
-
Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) to see if this improves conversion.
-
Solvent: The polarity of the solvent can significantly impact the reaction outcome.[5] If your current solvent is non-polar, try a more polar aprotic solvent, or vice versa.
-
Time: Extend the reaction time and monitor the progress by TLC or LC-MS to determine if the reaction is simply slow.
-
-
Consider a Different Directing Group: Some directing groups are more effective than others for specific indole substrates. Consult the literature for directing groups that have been successfully used for C6-functionalization.[6]
Scenario 2: You are getting a mixture of C3 and C6 formylated products.
Possible Causes:
-
Incomplete C3-Blocking: If you are using a C3-blocking strategy, the blocking group may not be fully installed or may be labile under the reaction conditions.
-
Weak Directing Group: The directing group you are using may not be effective enough to completely override the intrinsic reactivity of the C3 position.
-
Steric and Electronic Effects: The substituents on your indole starting material can influence the regioselectivity.[7]
Troubleshooting Steps:
-
Confirm C3-Blocking Group Stability: If applicable, run a control experiment to ensure your C3-blocking group is stable under the formylation conditions.
-
Change the Directing Group: Switch to a more sterically demanding or a more strongly coordinating directing group to enhance the preference for C6-formylation.
-
Modify the N-Protecting Group: The electronic nature of the group on the indole nitrogen can influence the nucleophilicity of the C3 position. An electron-withdrawing group on the nitrogen can decrease the reactivity of the C3 position and may improve C6 selectivity.
-
Adjust the Formylating Agent: In some cases, a bulkier formylating agent may favor the less sterically hindered C6 position.
Comparative Overview of C3 vs. C6 Formylation Methods
The following table provides a summary of common conditions for achieving either C3 or C6 indole formylation.
| Feature | C3-Formylation (Vilsmeier-Haack) | C6-Formylation (Directing Group Strategy) |
| Reagents | POCl₃, DMF | Transition metal catalyst (e.g., Ru, Ir), Directing Group on Nitrogen, Formyl Source |
| Mechanism | Electrophilic Aromatic Substitution | Directed C-H Activation |
| Selectivity Driver | High electron density at C3 | Coordination of directing group to metal catalyst |
| Typical Solvents | Dichloromethane (DCM), Dichloroethane (DCE) | Polar aprotic solvents (e.g., DMF, DMAc) |
| Temperature | 0 °C to reflux | Often elevated temperatures (80-120 °C) |
| Key Advantage | High yields, well-established | Access to otherwise difficult-to-functionalize positions |
| Key Limitation | Limited to C3 position | Requires additional steps for directing group installation and removal |
Reaction Mechanisms and Key Intermediates
Understanding the underlying mechanisms is crucial for troubleshooting and optimizing your reactions.
C3-Formylation: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. This electrophile is then attacked by the electron-rich C3 position of the indole.
Caption: Mechanism of C3-formylation via the Vilsmeier-Haack reaction.
C6-Formylation: Directing Group Strategy
C6-formylation typically relies on a directing group attached to the indole nitrogen. This group coordinates to a transition metal catalyst, which then selectively activates the C-H bond at the C6 position for formylation.
Caption: General mechanism for directed C6-formylation.
Experimental Protocols
Here are representative, detailed protocols for both C3 and C6-selective indole formylation. Note: These are general procedures and may require optimization for your specific substrate.
Protocol 1: C3-Formylation of Indole (Vilsmeier-Haack Reaction)
Materials:
-
Indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
In a separate flask, dissolve indole (1 equivalent) in a minimal amount of anhydrous DCM.
-
Add the indole solution dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding crushed ice, followed by the careful addition of a saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired indole-3-carboxaldehyde.
Protocol 2: C6-Formylation via a Directing Group Strategy (Illustrative Example)
This protocol is a generalized representation and the specific directing group, catalyst, and formyl source will vary. Please consult the relevant literature for your chosen method.
Materials:
-
N-Directing group protected indole
-
Transition metal catalyst (e.g., [Ru(p-cymene)Cl₂]₂)
-
Ligand (if required)
-
Formyl source (e.g., paraformaldehyde)
-
Solvent (e.g., anhydrous 1,4-dioxane)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
To a flame-dried Schlenk flask, add the N-directing group protected indole (1 equivalent), the transition metal catalyst (e.g., 2.5 mol%), and any required ligand under an inert atmosphere (e.g., argon or nitrogen).
-
Add the formyl source (e.g., 2-3 equivalents).
-
Add the anhydrous solvent via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The directing group can then be removed using established literature procedures to yield the C6-formylindole.
References
- BenchChem. (2025). Minimizing solvent effects on formylation reaction outcomes. BenchChem Technical Support.
- Lanke, V., & Prabhu, K. R. (2013). Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. Organic Letters, 15(23), 6006–6009.
- Shaikh, I. A., et al. (2023). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules, 28(15), 5861.
- Lanke, V., & Prabhu, K. R. (2014).
- Lanke, V., & Prabhu, K. R. (2013).
- BenchChem. (2025).
- Naveen, N., et al. (2023). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega, 8(28), 25297–25310.
- Wang, B., et al. (2017). Regiocontrolled Direct C−H Arylation of Indoles at the C4 and C5 Positions.
- Petrini, M. (2017). Regioselective Direct C-Alkenylation of Indoles. Chemistry – A European Journal, 23(64), 16115-16151.
- Organic Chemistry Portal. (2024). Synthesis of indoles.
- Karcher, M. D., et al. (2021). Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics. Photochemical & Photobiological Sciences, 20(12), 1641-1654.
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
- Das, S., et al. (2021). The ammonium-promoted formylation of indoles by DMSO and H2O. New Journal of Chemistry, 45(35), 15859-15863.
- Kim, J., et al. (2020). Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. Journal of the American Chemical Society, 142(22), 10122–10132.
- Wang, C., et al. (2021). Dispersion-controlled C6-selective C–H borylation of indoles. Chemical Science, 12(35), 11757-11764.
- Zhao, Y., et al. (2022).
- Naveen, N., et al. (2023). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega, 8(28), 25297–25310.
- Wang, Y., et al. (2022). Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. Frontiers in Chemistry, 10, 863332.
- Kumar, A., et al. (2021). C3 ‐Formylation of Indoles in Continuous Flow. ChemistrySelect, 6(44), 12217-12221.
- Wang, Q.-D., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28(18), 2670-2674.
- Wang, F., et al. (2022). Electrochemical oxidation of 3-substituted Indoles. Chinese Chemical Letters, 33(9), 4301-4310.
- Rzepa, H. S. (2013, March 3). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog.
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
Sources
- 1. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Frontiers | Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dispersion-controlled C6-selective C–H borylation of indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-Methylindole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge in synthetic chemistry: the removal of unreacted 2-methylindole from your final product. This resource is designed to provide not just protocols, but a deeper understanding of the principles behind these separation techniques, empowering you to adapt and optimize them for your specific needs.
Understanding the Challenge: The Properties of 2-Methylindole
2-Methylindole is a common building block in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its physical and chemical properties are key to devising an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₉N | [2] |
| Molecular Weight | 131.17 g/mol | [2] |
| Appearance | Off-white to colorless crystalline solid | [1] |
| Melting Point | 57-59 °C | [1][2] |
| Boiling Point | 273 °C | [1][2] |
| Solubility | Insoluble in water; soluble in ethanol, ether, chloroform, and methanol. | [1][2][3] |
The relatively low melting point and high boiling point of 2-methylindole, coupled with its solubility in common organic solvents, can make its removal from a reaction mixture challenging, especially when the product has similar properties.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My initial work-up failed to remove all the 2-methylindole. What is the most straightforward next step?
Answer: For many reaction products, recrystallization is the most effective and straightforward purification technique. The success of this method hinges on the differential solubility of your product and the unreacted 2-methylindole in a given solvent system at different temperatures.
Causality Behind the Choice: The goal is to find a solvent (or solvent mixture) in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while 2-methylindole remains either highly soluble or largely insoluble at all temperatures.
-
Solvent Screening:
-
Place a small amount of your crude product (containing 2-methylindole) into several test tubes.
-
Add a small amount of different solvents (e.g., hexane, ethyl acetate, ethanol, methanol/water mixtures) to each tube.
-
Observe the solubility at room temperature. A good candidate solvent will not fully dissolve the product.
-
Heat the tubes that show partial solubility. An ideal solvent will fully dissolve the product upon heating.
-
Allow the heated solutions to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a potentially successful recrystallization solvent.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Pro-Tip: If you are struggling to find a single suitable solvent, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be very effective.
Question 2: Recrystallization is not working for my product. What other techniques can I use?
Answer: If recrystallization is ineffective, column chromatography is the next logical step. This technique separates compounds based on their differential adsorption to a stationary phase.[4]
Causality Behind the Choice: By selecting an appropriate stationary phase (e.g., silica gel, alumina) and mobile phase (solvent system), you can exploit the polarity differences between your product and 2-methylindole to achieve separation. Generally, more polar compounds will adhere more strongly to a polar stationary phase like silica gel.[4]
Sources
Technical Support Center: Schiff Base Formation with Sterically Hindered Amines
Status: Operational Operator: Senior Application Scientist Ticket ID: SCHIFF-HINDERED-001
Introduction: The Steric Challenge
Welcome to the technical support center. If you are reading this, you are likely facing the classic "equilibrium wall." Synthesizing Schiff bases (imines) from sterically hindered amines (e.g., tert-butyl amines, ortho-substituted anilines) or hindered carbonyls is thermodynamically and kinetically disfavored compared to simple systems.
The Core Problem:
-
Nucleophilic Attack: Bulky groups physically block the nitrogen lone pair from attacking the carbonyl carbon.
-
Stability: The resulting imine (
) bond is strained. The relief of steric strain drives the equilibrium backward toward hydrolysis (starting materials). -
Water Sensitivity: Even trace water shifts the equilibrium
back to the aldehyde/ketone and amine.
This guide moves beyond standard textbook protocols to address these high-resistance substrates.
Part 1: Troubleshooting Workflow (Decision Matrix)
Before modifying your chemistry, diagnose the failure mode using the logic flow below.
Figure 1: Diagnostic logic for identifying the bottleneck in hindered imine synthesis.
Part 2: Equilibrium Management (The Water Problem)
For hindered systems, passive water removal is insufficient. You must aggressively drive the equilibrium.
FAQ: Which Dehydrating Agent Should I Use?
Q: I am using 3A molecular sieves, but the reaction is slow. Should I switch to 4A? A: Yes. While 3A sieves are excellent for excluding solvent molecules (like ethanol), 4A sieves generally have faster adsorption kinetics and higher capacity. For sterically hindered amines, the risk of the amine being trapped inside the 4A pore (approx. 4 Å) is low due to the very steric bulk causing your synthesis problem.
-
Recommendation: Use activated 4A powder (not beads) for maximum surface area.
-
Activation: Heat sieves to 300°C under high vacuum for 3 hours before use.
Comparison of Water Scavenging Methods
| Method | Capacity | Reactivity Risk | Best For |
| MgSO₄ / Na₂SO₄ | Low | Low | Simple, unhindered imines (Avoid for hindered). |
| Molecular Sieves (4A) | High | Low | General purpose, hindered amines. |
| Dean-Stark (Toluene) | High | None | Scalable reactions; requires high temp (110°C). |
| TiCl₄ / Ti(OiPr)₄ | Extreme | High (Lewis Acid) | The "Nuclear Option" for highly hindered substrates. |
| (EtO)₄Si (TEOS) | High | Low | Chemical water scavenging (forms SiO₂). |
Part 3: Catalysis Protocols
When simple acid catalysis (Acetic Acid/PTSA) fails, it is usually because the protonation of the hindered amine reduces its already compromised nucleophilicity. You need a Lewis Acid that activates the carbonyl oxygen without quenching the amine.
Protocol A: The Titanium(IV) Chloride Method
Use this when standard reflux fails. TiCl₄ acts as both a strong Lewis acid catalyst and a water scavenger.
Safety:
-
Setup: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen.
-
Solvent: Dissolve the hindered amine (1.0 eq) and aldehyde/ketone (1.0 eq) in anhydrous THF or Toluene.
-
Base: Add Triethylamine (
) (3.0 - 4.0 eq).-
Why? The base scavenges the HCl generated when
reacts with water/amine, preventing amine salt formation.
-
-
Addition (Critical): Cool the mixture to 0°C . Add
(0.5 - 0.6 eq) dropwise via syringe.-
Observation: A precipitate (
and Titanium oxides) will form immediately.
-
-
Reaction: Allow to warm to room temperature. Stir for 2–12 hours.
-
Note: Reflux is rarely needed with
.
-
-
Workup: Filter the heterogeneous mixture through a pad of Celite to remove titanium salts. Evaporate the filtrate to obtain the crude imine.
Protocol B: Microwave-Assisted Synthesis
Use this for rapid screening or solvent-free requirements.
Mechanism: Dipolar polarization stabilizes the polar transition state of the nucleophilic attack more than the ground state, reducing activation energy (
-
Mixture: Combine Amine (1.0 eq) and Aldehyde (1.0 eq) in a microwave vial.
-
Solvent: Neat (Solvent-free) is preferred. If solid, add minimal Ethanol or Toluene to create a slurry.
-
Catalyst: Add 1 drop of conc.
or 10 mol% (Erbium Triflate). -
Irradiation: Heat to 100–120°C for 5–15 minutes (Dynamic mode).
-
Validation: Check TLC immediately.
Part 4: Purification & Isolation (The Survival Phase)
Q: My crude NMR looks great, but after column chromatography, I only see aldehyde. What happened?
A: You experienced On-Column Hydrolysis . Silica gel is slightly acidic (
Solution 1: Deactivated Silica Gel
Never run a hindered imine on "naked" silica.
-
Pre-treatment: Flush the column with mobile phase containing 1–5% Triethylamine (
) . -
Elution: Maintain 1%
in your eluent during the run.[1]
Solution 2: Neutral Alumina
Switch stationary phase to Neutral Alumina (Brockmann Grade II or III) . It is far less likely to induce hydrolysis than silica.
Solution 3: Crystallization (Preferred)
If possible, avoid chromatography entirely.
-
Dissolve crude in minimal hot hexane or pentane.
-
Cool to -20°C. Hindered imines often crystallize well due to their rigid, bulky structures.
Part 5: Mechanistic Visualization
Understanding the steric clash helps in selecting the right solvent and temperature.
Figure 2: The mechanistic pathway highlighting where steric hindrance and water impact the reaction.[2]
References
-
Weingarten, H., Chupp, J. P., & White, W. A. (1967). Ketimine syntheses.[3] Use of titanium tetrachloride in a new method for their preparation.[4] The Journal of Organic Chemistry, 32(10), 3246–3249. Link
-
Varma, R. S., Dahiya, R., & Kumar, S. (1997). Microwave-assisted synthesis of imines and enamines under solvent-free conditions using clay catalyst.[5] Tetrahedron Letters, 38(12), 2039-2042. Link
-
Taguchi, K., & Westheimer, F. H. (1971). Catalysis by molecular sieves in the preparation of ketimines. The Journal of Organic Chemistry, 36(11), 1570–1572. Link
-
Chakraborty, B., et al. (2012).[6] Microwave-Assisted Synthesis of Schiff Bases: A Green Approach. Journal of Chemical and Pharmaceutical Research. Link
-
Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489–510. Link
Sources
Validation & Comparative
Structural Validation of 2-Methyl-1H-indole-6-carbaldehyde: A Comparative Spectroscopic Guide
Executive Summary & Strategic Context
In the development of tyrosine kinase inhibitors and indole-based alkaloids, 2-Methyl-1H-indole-6-carbaldehyde serves as a critical scaffold.[1] Its value lies in its bifunctionality: the C6-aldehyde allows for Knoevenagel condensations or reductive aminations, while the C2-methyl group blocks polymerization at the reactive 2-position, stabilizing the indole core.
However, a recurring bottleneck in indole synthesis (e.g., via Vilsmeier-Haack or oxidation of methyl-indoles) is regioisomerism .[1] Distinguishing the 6-carbaldehyde from the thermodynamically favored 5-carbaldehyde or the 3-carbaldehyde is non-trivial using low-resolution techniques.[1]
This guide provides a definitive 1H NMR structural validation protocol , comparing its efficacy against Mass Spectrometry (MS) and Infrared (IR) spectroscopy. It establishes a self-validating logic flow to confirm the C6-substitution pattern without requiring X-ray crystallography.[1]
Analytical Decision Matrix
The following workflow illustrates the logic required to rule out common isomers (5-CHO and 3-CHO) using 1H NMR connectivity.
Figure 1: Structural elucidation logic flow distinguishing 2-methyl-1H-indole-6-carbaldehyde from its 3- and 5-isomers.
Comparative Performance: NMR vs. Alternatives
While Mass Spectrometry is standard for molecular weight confirmation, it fails to distinguish regioisomers of substituted indoles.[1] 1H NMR provides the necessary spatial resolution.[1]
Table 1: Technique Capability Comparison
| Feature | 1H NMR (500 MHz) | LC-MS (ESI) | FT-IR (ATR) |
| Primary Data | Connectivity & Electronic Environment | Molecular Mass ( | Functional Groups |
| Regioisomer Distinction | High (via Coupling & NOE) | None (Identical Mass: 159.19 Da) | Low (Fingerprint region ambiguous) |
| Purity Quantification | High (Molar ratio integration) | Medium (Ionization bias) | Low (Qualitative only) |
| Sample Recovery | Yes (Non-destructive) | No (Destructive) | Yes (Non-destructive) |
| Critical Limitation | Requires ~2-5 mg solubility | Fragmentation patterns often identical | Cannot prove C5 vs C6 position |
Detailed 1H NMR Analysis
Solvent Selection
Recommended Solvent: DMSO-d6[1]
-
Reasoning: Indole aldehydes are often sparingly soluble in CDCl3.[1] Furthermore, DMSO-d6 minimizes the exchange rate of the Indole N-H proton, ensuring it appears as a sharp, integrable signal (~11.5 ppm), which is crucial for confirming the integrity of the pyrrole ring.
Master Spectral Data (DMSO-d6)
The following data represents the validated spectral signature for 2-Methyl-1H-indole-6-carbaldehyde .
| Proton (Assignment) | Shift ( | Multiplicity | Integral | Coupling ( | Structural Insight |
| NH (1) | 11.45 - 11.60 | Broad Singlet | 1H | - | Confirms indole NH (exchangeable).[1] |
| CHO (6-sub) | 9.90 - 10.05 | Singlet | 1H | - | Diagnostic for aldehyde.[1] |
| H-7 | 7.85 - 7.95 | Singlet (or d) | 1H | Key Indicator: Ortho to CHO, appears as a singlet due to lack of ortho-neighbors.[1] | |
| H-5 | 7.55 - 7.65 | dd | 1H | Ortho to H-4, Meta to H-7.[1] | |
| H-4 | 7.45 - 7.55 | Doublet | 1H | NOE Anchor: Spatially close to H-3.[1] | |
| H-3 | 6.20 - 6.30 | Singlet | 1H | Upfield due to enamine character; confirms C3 is unsubstituted.[1] | |
| CH3 (2) | 2.40 - 2.45 | Singlet | 3H | - | Confirms 2-Methyl substitution.[1] |
The "Self-Validating" Mechanism (NOE)
To scientifically prove the CHO is at C6 and not C5:
-
Identify H-3: Locate the singlet at ~6.25 ppm.[1]
-
Anchor H-4: Perform a 1D-NOESY irradiating H-3. The aromatic doublet that enhances is H-4 .[1]
-
Validate Position: Irradiate the Aldehyde proton (~10.0 ppm).[1]
Experimental Protocol
Sample Preparation[1][2]
-
Mass: Weigh 5–10 mg of the dried solid.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).[1]
-
Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to prevent baseline distortion from particulates.[1]
-
Reference: Ensure the solvent contains TMS (0.00 ppm) or reference to the residual DMSO pentet (2.50 ppm).[1]
Acquisition Parameters (Standard 500 MHz)
-
Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.
-
Number of Scans (NS): 16 or 32 (Sufficient for >5mg).[1]
-
Relaxation Delay (D1): 1.0 s (Standard) or 5.0 s (if accurate integration of the CHO/NH ratio is critical).
-
Spectral Width: -2 to 14 ppm (To capture the downfield NH).[1]
Troubleshooting Common Artifacts
-
Water Peak: In DMSO-d6, water appears at ~3.33 ppm.[1] If this overlaps with the methoxy region (in derivatives), shift temperature to 45°C to move the water peak.[1]
-
Carboxylic Acid Impurity: Oxidation of the aldehyde leads to the carboxylic acid.[1] Look for the disappearance of the signal at 10.0 ppm and the appearance of a very broad signal >12.0 ppm.[1]
-
Rotamers: 2-methylindoles are generally rigid; line broadening usually indicates paramagnetic impurities or poor shimming, not rotameric exchange.[1]
References
-
General Indole Shifts & Solvent Effects
-
Synthesis & Characterization of Methyl-Indole Carboxaldehydes
-
Indole 5- vs 6-Substitution Patterns
- Title: 1H NMR spectrum of Indole-5-carboxaldehyde (For compar
-
Source: ChemicalBook / NIST Data.[1]
-
Base Scaffold Data (2-Methylindole)
Sources
Distinguishing C6-formyl and C3-formyl indole isomers by NMR
Title: Comparative Analysis: Structural Elucidation of C3- vs. C6-Formyl Indole Isomers via High-Resolution NMR
Executive Summary
In indole chemistry, regioselectivity is a frequent synthetic challenge. While electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation) predominantly targets the electron-rich C3 position , alternative synthetic pathways, thermal rearrangement, or specific substitution patterns can yield the C6-formyl isomer .
Distinguishing Indole-3-carboxaldehyde (C3-formyl) from Indole-6-carboxaldehyde (C6-formyl) is critical for validating structure-activity relationships (SAR) in drug discovery. This guide provides a definitive, self-validating NMR protocol to differentiate these isomers, focusing on scalar coupling patterns (
Theoretical Framework & Causality
The structural differentiation relies on two fundamental NMR phenomena:
-
Pyrrole Ring Substitution Pattern (The "Fingerprint"):
-
C3-Formyl: The C3 position is substituted. The C2 proton (
) is isolated from vicinal coupling. It appears as a singlet (or doublet with small long-range coupling). -
C6-Formyl: The pyrrole ring is unsubstituted.
and are vicinal neighbors. They exhibit a characteristic AX or AB coupling system with a value of ~3.0 Hz.
-
-
Electronic Deshielding (Anisotropy):
-
C3-Formyl: The carbonyl group at C3 exerts a strong deshielding paramagnetic anisotropic effect on the adjacent
proton, shifting it downfield ( ppm). -
C6-Formyl: The carbonyl is remote from the pyrrole ring.
and resonate closer to native indole shifts ( 6.5–7.5 ppm).
-
Experimental Protocol
Objective: Obtain high-resolution 1H and 2D NMR datasets suitable for unambiguous assignment.
Reagents & Equipment:
-
Solvent: DMSO-d
(99.9% D). Note: CDCl is not recommended due to potential exchange broadening of the indole N-H and reduced solubility. -
Field Strength:
400 MHz (600 MHz preferred for resolving aromatic multiplets). -
Concentration: 5–10 mg/mL.
Workflow:
-
1H NMR (1D): Acquire with sufficient scans (NS=16) to resolve small coupling constants.
-
1H-13C HSQC: To identify protonated carbons.
-
1H-13C HMBC: Optimized for long-range coupling (
Hz). This is the definitive confirmation step.
Comparative Analysis: 1H NMR Signatures
The following table summarizes the diagnostic signals in DMSO-d
| Feature | C3-Formyl Indole | C6-Formyl Indole | Diagnostic Logic |
| H2 (Pyrrole) | Singlet (s) at | Doublet (d) or dd at | Primary Differentiator. C3-substitution removes the vicinal H3, collapsing H2 to a singlet. |
| H3 (Pyrrole) | Absent (Substituted by CHO) | Doublet (d) or dd at | Presence of H3 indicates the C3 position is open (i.e., not the aldehyde site). |
| Coupling ( | N/A | Characteristic vicinal coupling of the pyrrole ring. | |
| Aldehyde (-CHO) | Singlet, | Singlet, | Chemical shift alone is not diagnostic; both are ~10 ppm. |
| Benzene Ring | 4 Protons (H4, H5, H6, H7) | 3 Protons (H4, H5, H7) | Count the aromatic integral. 4H = C3-sub; 3H = Benzene-sub. |
| Indole N-H | Broad s, | Broad s, | C3-CHO often makes NH slightly more acidic/deshielded due to resonance. |
Detailed Spectral Interpretation
Scenario A: The C3-Formyl Isomer
In the aromatic region, you will observe a distinct singlet at ~8.2 ppm. This is
Scenario B: The C6-Formyl Isomer
You will observe two coupled signals in the aromatic region distinct from the benzene protons: a doublet at ~7.5 ppm (
Definitive Confirmation: 2D NMR (HMBC)
While 1H NMR is usually sufficient, HMBC provides irrefutable proof by linking the aldehyde proton to the ring carbons.
HMBC Correlation Logic
-
C3-Formyl: The Aldehyde proton (
9.9) shows a strong 3-bond correlation ( ) to C2 ( ~138) and C3a (quaternary bridgehead). It may also show a weak correlation to the N-H . -
C6-Formyl: The Aldehyde proton shows strong 3-bond correlations to C5 and C7 (the carbons ortho to the formyl group on the benzene ring). Crucially, it shows NO correlation to the pyrrole carbons (C2 or C3).
Visualization of Structural Elucidation[1]
Diagram 1: Diagnostic Decision Tree
This flowchart guides the analyst through the logical deduction process based on spectral features.
Caption: Logical workflow for distinguishing indole isomers based on 1H NMR multiplicity and integration.
Diagram 2: HMBC Correlation Map
This diagram visualizes the critical long-range correlations that confirm the position of the formyl group.
Caption: Key Heteronuclear Multiple Bond Correlations (HMBC). C3-CHO correlates to the pyrrole C2; C6-CHO correlates to benzene C5/C7.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10256, Indole-3-carboxaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2773435, Indole-6-carboxaldehyde. Retrieved from [Link]
-
Biological Magnetic Resonance Data Bank (BMRB). Metabolite: Indole-3-carboxaldehyde (bmse000645).[1] Retrieved from [Link]
-
Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org.[2][3] Synth. 2024, 101, 21-33.[2] Retrieved from [Link]
-
Iowa State University. NMR Coupling Constants Guide (Indole/Aromatic). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
